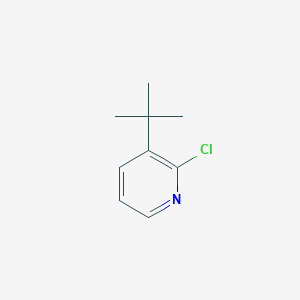

3-(Tert-butyl)-2-chloropyridine

説明

3-(Tert-butyl)-2-chloropyridine is a substituted pyridine derivative featuring a chlorine atom at the 2-position and a bulky tert-butyl group at the 3-position. This structural configuration imparts unique steric and electronic properties, distinguishing it from simpler chloropyridines. The tert-butyl group enhances steric hindrance and provides electron-donating inductive effects, which influence reactivity in catalytic reactions, biological interactions, and metabolic stability. This compound is of interest in pharmaceutical synthesis, materials science, and analytical chemistry due to its tailored substituent effects .

特性

IUPAC Name |

3-tert-butyl-2-chloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-9(2,3)7-5-4-6-11-8(7)10/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXRUPGYASNOHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-2-chloropyridine typically involves the chlorination of 3-(Tert-butyl)pyridine. One common method is the reaction of 3-(Tert-butyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C to ensure selective chlorination at the desired position.

Industrial Production Methods

On an industrial scale, the production of 3-(Tert-butyl)-2-chloropyridine may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable approach for the synthesis of such compounds .

化学反応の分析

Types of Reactions

3-(Tert-butyl)-2-chloropyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Formation of 3-(Tert-butyl)-2-aminopyridine, 3-(Tert-butyl)-2-thiolpyridine, etc.

Oxidation: Formation of 3-(Tert-butyl)-2-chloropyridine N-oxide.

Reduction: Formation of 3-(Tert-butyl)-2-chloropiperidine.

科学的研究の応用

3-(Tert-butyl)-2-chloropyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

作用機序

The mechanism of action of 3-(Tert-butyl)-2-chloropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity towards its target .

類似化合物との比較

Comparison with Similar Compounds

Structural and Substituent Effects

The reactivity and applications of chloropyridines are highly dependent on substituent positions and steric/electronic profiles:

Reactivity in Catalytic Reactions

Suzuki-Miyaura Coupling :

- 2-Chloropyridine undergoes dimerization with Ni catalysts (e.g., Ni(cod)(dppf)), rendering it unreactive in cross-couplings. In contrast, 3- and 4-chloropyridines yield products efficiently .

- The tert-butyl group in 3-(Tert-butyl)-2-chloropyridine likely exacerbates steric hindrance, further reducing reactivity in such reactions.

- Rh-Catalyzed Cyclopropanation: 2-Chloropyridine acts as an additive to enhance enantioselectivity (84–92% ee) for ortho-substituted diazo compounds. However, it reduces selectivity in non-ortho substrates (0–41% ee) . The tert-butyl substituent may modulate this effect by altering the catalyst-substrate interaction.

Research Findings and Key Contrasts

Catalytic Dimerization :

- 2-Chloropyridine dimerizes under Ni catalysis, forming inactive complexes. This issue is absent in 3- and 4-chloropyridines .

- Implication : 3-(Tert-butyl)-2-chloropyridine may exhibit similar dimerization challenges, limiting its use in Ni-catalyzed cross-couplings.

Enantioselectivity Modulation :

- 2-Chloropyridine enhances enantioselectivity in Rh-catalyzed cyclopropanation of ortho-substituted diazo compounds but reduces it in others. The tert-butyl group could fine-tune this effect .

Metabolic Stability: The tert-butyl group may mitigate genotoxicity by hindering metabolic activation pathways observed in 2-chloropyridine-containing neonicotinoids .

生物活性

3-(Tert-butyl)-2-chloropyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

3-(Tert-butyl)-2-chloropyridine is a chlorinated pyridine derivative that serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitution and hydrolysis, making it valuable for synthesizing more complex molecules. The compound can be synthesized through several methods, often involving the introduction of tert-butyl and chlorine groups onto the pyridine ring.

The biological activity of 3-(Tert-butyl)-2-chloropyridine is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial for its antimicrobial properties, as it can interfere with essential microbial processes.

- Receptor Modulation : It may also modulate receptor activity, influencing various signaling pathways involved in cancer progression.

Antimicrobial Properties

Research indicates that 3-(Tert-butyl)-2-chloropyridine exhibits antimicrobial activity against several pathogens. A study highlighted its effectiveness against bacterial strains such as E. coli and S. aureus, suggesting potential applications in developing new antibiotics.

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The mechanism involves inducing apoptosis and cell cycle arrest, which are critical for halting tumor growth .

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various pyridine derivatives, including 3-(Tert-butyl)-2-chloropyridine. Results indicated significant inhibition zones against tested bacterial strains, supporting its potential as an antimicrobial agent.

- Cancer Cell Line Studies : In a series of experiments involving human cancer cell lines, 3-(Tert-butyl)-2-chloropyridine was found to reduce cell viability significantly. The study utilized the XTT assay to measure metabolic activity post-treatment, revealing a dose-dependent response that underscores the compound's anticancer potential .

Table 1: Biological Activity Summary of 3-(Tert-butyl)-2-chloropyridine

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。